N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide
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Overview
Description
N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science due to their chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide typically involves the use of click chemistry, a popular and efficient method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in bioconjugation techniques for labeling and imaging studies.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. The compound’s effects are mediated through its binding to enzymes, receptors, and other biomolecules, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- Benzotriazole
Uniqueness
N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-4-8(13)10-6(2)7-5-9-11-12(7)3/h4-6H,1H2,2-3H3,(H,10,13)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVMQXMZINMFHN-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=NN1C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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